Cas no 2228274-23-3 (2-(but-3-yn-2-yl)-5-nitropyridine)

2-(But-3-yn-2-yl)-5-nitropyridine is a nitropyridine derivative featuring an alkyne-functionalized side chain, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of both a nitro group and an alkyne moiety allows for selective functionalization, enabling applications in cross-coupling reactions, cycloadditions, and the synthesis of complex heterocycles. Its well-defined structure and reactivity profile make it valuable for constructing pharmacologically active scaffolds or advanced materials. The compound is typically handled under controlled conditions due to its potential sensitivity. High-purity grades are available to ensure reproducibility in synthetic workflows.
2-(but-3-yn-2-yl)-5-nitropyridine structure
2228274-23-3 structure
Product Name:2-(but-3-yn-2-yl)-5-nitropyridine
CAS No:2228274-23-3
MF:C9H8N2O2
MW:176.172021865845
CID:6436683
PubChem ID:165626954
Update Time:2025-10-29

2-(but-3-yn-2-yl)-5-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(but-3-yn-2-yl)-5-nitropyridine
    • 2228274-23-3
    • EN300-1784126
    • Inchi: 1S/C9H8N2O2/c1-3-7(2)9-5-4-8(6-10-9)11(12)13/h1,4-7H,2H3
    • InChI Key: RCYXOGOPCOXXTI-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CN=C(C=C1)C(C#C)C)=O

Computed Properties

  • Exact Mass: 176.058577502g/mol
  • Monoisotopic Mass: 176.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 58.7Ų

2-(but-3-yn-2-yl)-5-nitropyridine Pricemore >>

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Additional information on 2-(but-3-yn-2-yl)-5-nitropyridine

Introduction to 2-(but-3-yn-2-yl)-5-nitropyridine (CAS No. 2228274-23-3) and Its Emerging Applications in Chemical Biology

2-(but-3-yn-2-yl)-5-nitropyridine, identified by the CAS number 2228274-23-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile reactivity. This heterocyclic compound features a pyridine core substituted with a but-3-yne moiety at the 2-position and a nitro group at the 5-position, which endows it with distinct electronic and steric characteristics. The combination of these functional groups makes it a valuable scaffold for the development of novel pharmaceuticals, agrochemicals, and materials with tailored biological activities.

The but-3-yne moiety in 2-(but-3-yn-2-yl)-5-nitropyridine introduces a terminal alkyne group, which is highly reactive and can participate in various coupling reactions such as Sonogashira coupling, allowing for further functionalization. This reactivity is particularly useful in medicinal chemistry for constructing complex molecular architectures. Additionally, the nitro group at the 5-position of the pyridine ring enhances the compound's electron-withdrawing properties, influencing its photophysical behavior and potential interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of nitro-substituted pyridines. Studies have demonstrated that nitroaromatic compounds can exhibit significant biological activity, including antimicrobial, antiviral, and anticancer properties. The presence of both the but-3-yne and nitro group in 2-(but-3-yn-2-yl)-5-nitropyridine suggests that this compound may interact with biological systems through multiple mechanisms, making it a promising candidate for drug discovery.

One of the most exciting applications of 2-(but-3-yn-2-yl)-5-nitropyridine is in the development of photoactive materials. The nitro group can undergo reduction to form a nitroso or hydroxylamine derivative under specific conditions, leading to changes in electronic properties that are useful in optoelectronic devices. Furthermore, the alkyne functionality allows for further derivatization into conjugated polymers or small-molecule dyes with applications in organic electronics and photodynamic therapy.

Recent research has also highlighted the role of 2-(but-3-yn-2-yl)-5-nitropyridine in modulating enzyme activity. The unique electronic environment created by the nitro and alkyne groups can influence redox processes, making this compound a potential tool for studying enzyme mechanisms or developing enzyme inhibitors. For instance, studies have shown that nitro-substituted pyridines can act as probes for understanding electron transfer processes in proteins, providing insights into their structural and functional roles.

The synthesis of 2-(but-3-yn-2-yl)-5-nitropyridine involves multi-step organic transformations that highlight its synthetic versatility. The introduction of the but-3-yne group typically requires palladium-catalyzed cross-coupling reactions, while the nitration step demands precise control to avoid over-functionalization or decomposition. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research applications.

In conclusion, 2-(but-3-yn-2-yl)-5-nitropyridine (CAS No. 2228274-23-3) represents a fascinating compound with broad utility across multiple domains of chemical biology and materials science. Its unique structural features and reactivity make it an attractive scaffold for drug discovery, while its photoactive properties open avenues for innovative applications in optoelectronics. As research continues to uncover new possibilities for this compound, its significance in advancing both fundamental science and applied technologies is likely to grow.

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